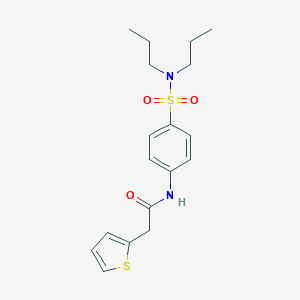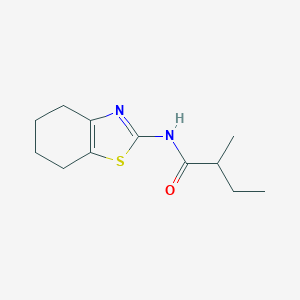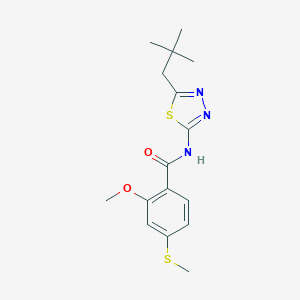![molecular formula C21H15N5OS B216320 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one](/img/structure/B216320.png)
2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and cancer research. This compound has shown promising results in various studies and has the potential to be used as a therapeutic agent in the treatment of cancer.
Mécanisme D'action
The mechanism of action of 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. It has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is a critical pathway involved in the survival of cancer cells. Additionally, it has been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation.
Biochemical and physiological effects:
Studies have shown that 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one has minimal toxicity on normal cells and tissues. It has been found to induce apoptosis in cancer cells without affecting normal cells. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which is a critical step in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one in lab experiments is its potent anti-cancer activity against various cancer cell lines. It has been found to be effective against drug-resistant cancer cells, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its complex synthesis process, which requires the use of various reagents and solvents.
Orientations Futures
There are several future directions for the research and development of 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one. One potential direction is the optimization of the synthesis process to make it more efficient and cost-effective. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in other diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one involves a multi-step process that requires the use of various reagents and solvents. The synthesis starts with the reaction of 2-aminobenzonitrile with 2-chloro-5-methylthieno[2,3-d]pyrimidine, which results in the formation of 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)benzonitrile. This intermediate is then reacted with 2-chloro-4,6-dimethoxyquinazoline in the presence of a base to yield the final product, 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one.
Applications De Recherche Scientifique
2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one has been extensively studied for its potential applications in cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism for the elimination of cancer cells.
Propriétés
Nom du produit |
2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one |
|---|---|
Formule moléculaire |
C21H15N5OS |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H15N5OS/c1-11-15-17(22)24-18(12-7-3-2-4-8-12)26-21(15)28-16(11)19-23-14-10-6-5-9-13(14)20(27)25-19/h2-10H,1H3,(H2,22,24,26)(H,23,25,27) |
Clé InChI |
LGCTWFMYYOJLGE-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(SC2=NC(=NC(=C12)N)C3=CC=CC=C3)C4=NC(=O)C5=CC=CC=C5N4 |
SMILES |
CC1=C(SC2=NC(=NC(=C12)N)C3=CC=CC=C3)C4=NC(=O)C5=CC=CC=C5N4 |
SMILES canonique |
CC1=C(SC2=NC(=NC(=C12)N)C3=CC=CC=C3)C4=NC(=O)C5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B216239.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B216241.png)
![2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216247.png)
![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)

![2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B216257.png)

![3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B216260.png)